tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo
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Overview
Description
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[310]hexane-3-carboxylate,endo is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a triazine ring, a tert-butyl ester group, and a bicyclo[310]hexane framework
Scientific Research Applications
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Framework: The bicyclo[3.1.0]hexane core is synthesized through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chlorinated triazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Mechanism of Action
The mechanism of action of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and bicyclic structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar bicyclic structure with a pyrimidine ring instead of a triazine ring.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring and a pyrazole ring, differing in the bicyclic framework.
Uniqueness
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo is unique due to its specific combination of a triazine ring and a bicyclo[3.1.0]hexane framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O2/c1-14(2,3)22-13(21)20-5-8-9(6-20)10(8)19(4)12-17-7-16-11(15)18-12/h7-10H,5-6H2,1-4H3/t8-,9+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUXFFFBSUTQCN-ULKQDVFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=NC(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=NC(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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